molecular formula C23H18BrN3O7 B11555905 2-[(Z)-{2-[(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate

2-[(Z)-{2-[(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate

Cat. No.: B11555905
M. Wt: 528.3 g/mol
InChI Key: FGYSKTHUDDIPIB-MXAYSNPKSA-N
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Description

2-[(Z)-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE is a complex organic compound that features a combination of bromine, methoxy, phenoxy, acetamido, imino, and nitrobenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Preparation of 4-bromo-2-methoxyphenol: This can be achieved by bromination of 2-methoxyphenol using bromine in the presence of a catalyst.

    Formation of 2-(4-bromo-2-methoxyphenoxy)acetic acid: This involves the reaction of 4-bromo-2-methoxyphenol with chloroacetic acid in the presence of a base.

    Synthesis of 2-(4-bromo-2-methoxyphenoxy)acetamide: This step includes the conversion of the acetic acid derivative to its amide form using ammonia or an amine.

    Formation of the imino derivative: The acetamide is then reacted with formaldehyde and an amine to form the imino derivative.

    Coupling with 4-nitrobenzoic acid: Finally, the imino derivative is coupled with 4-nitrobenzoic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Sodium azide (NaN3) or thiourea in the presence of a base.

Major Products

    Oxidation: Formation of 2-(4-bromo-2-hydroxyphenoxy)acetamido derivative.

    Reduction: Formation of 2-[(Z)-{[2-(4-bromo-2-methoxyphenoxy)acetamido]imino}methyl]phenyl 4-aminobenzoate.

    Substitution: Formation of 2-[(Z)-{[2-(4-substituted-2-methoxyphenoxy)acetamido]imino}methyl]phenyl 4-nitrobenzoate.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: The compound can be used in the synthesis of advanced polymers and other materials with specialized functions.

Mechanism of Action

The mechanism of action of 2-[(Z)-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The presence of the nitro group suggests potential involvement in redox reactions, while the bromine atom may facilitate binding through halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Z)-{[2-(4-BROMO-2-HYDROXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE
  • 2-[(Z)-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-AMINOBENZOATE
  • 2-[(Z)-{[2-(4-CHLORO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE

Uniqueness

The uniqueness of 2-[(Z)-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and nitro groups allows for diverse chemical reactivity and potential biological activity, making it a versatile compound for various applications.

Properties

Molecular Formula

C23H18BrN3O7

Molecular Weight

528.3 g/mol

IUPAC Name

[2-[(Z)-[[2-(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate

InChI

InChI=1S/C23H18BrN3O7/c1-32-21-12-17(24)8-11-20(21)33-14-22(28)26-25-13-16-4-2-3-5-19(16)34-23(29)15-6-9-18(10-7-15)27(30)31/h2-13H,14H2,1H3,(H,26,28)/b25-13-

InChI Key

FGYSKTHUDDIPIB-MXAYSNPKSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)Br)OCC(=O)N/N=C\C2=CC=CC=C2OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=CC(=C1)Br)OCC(=O)NN=CC2=CC=CC=C2OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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